N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a thiazole-containing sulfamoylphenyl group. Its molecular structure combines a bicyclic pyrazolo[5,1-b][1,3]oxazine scaffold, which provides conformational rigidity, with a sulfamoyl-linked thiazole moiety that may enhance bioactivity through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2/c22-14(13-10-18-21-7-1-8-25-15(13)21)19-11-2-4-12(5-3-11)27(23,24)20-16-17-6-9-26-16/h2-6,9-10H,1,7-8H2,(H,17,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVIQYYYONGQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a novel compound that has garnered interest for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antitubercular and anticancer properties.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of thiazole derivatives with various phenyl and pyrazole intermediates. Characterization was performed using techniques such as NMR, IR, and mass spectrometry to confirm the molecular structure. The synthesis pathway is illustrated in Scheme 1:
Antitubercular Activity
Recent studies have evaluated the compound for its activity against Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM for several derivatives related to this compound. Notably, one derivative exhibited an IC90 of 40.32 μM, indicating its potential as a lead compound for further development in tuberculosis treatment .
Anticancer Properties
The compound's anticancer activity was assessed against various cancer cell lines. Preliminary results indicated that it exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal human cells (HEK-293). The mechanism of action appears to involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Study 1: Inhibition of CDKs
A study highlighted the compound's effectiveness as a CDK inhibitor. The inhibition assays revealed that the compound could significantly reduce cell proliferation in cancer cell lines by targeting specific CDK pathways. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.50 |
| A549 (Lung Cancer) | 3.00 |
| HeLa (Cervical Cancer) | 1.80 |
Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship indicated that modifications in the thiazole and pyrazole moieties could enhance biological activity. For instance, substituents at specific positions on the thiazole ring were found to significantly impact both antitubercular and anticancer activities .
Scientific Research Applications
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a research compound with the molecular formula C16H15N5O4S2 and a molecular weight of 405.45. It typically has a purity of 95%.
This compound is investigated for its potential biological activities, specifically its antitubercular and anticancer properties.
Antitubercular Activity
In vitro assays have shown that derivatives of the compound exhibit inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. One derivative showed an IC90 of 40.32 μM, suggesting its potential as a lead compound for tuberculosis treatment.
Anticancer Properties
The compound has been tested against various cancer cell lines, with preliminary results indicating selective cytotoxicity towards cancer cells and minimal toxicity to normal human cells (HEK-293). Its mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which are important for cell cycle regulation.
Inhibition of CDKs
A study demonstrated the compound's effectiveness as a CDK inhibitor, significantly reducing cell proliferation in cancer cell lines by targeting specific CDK pathways. The IC50 values observed in different cancer cell lines are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.50 |
| A549 (Lung Cancer) | 3.00 |
| HeLa (Cervical Cancer) | 1.80 |
Structure-Activity Relationship (SAR)
Modifications in the thiazole and pyrazole parts of the molecule can enhance biological activity. Substituents at certain positions on the thiazole ring significantly impact both antitubercular and anticancer activities.
Properties
- IUPAC Name: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Molecular Formula: C16H15N5O4S2
- Molecular Weight: 405.5 g/mol
- Solubility: Soluble
Comparison with Similar Compounds
LFM (N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide)
N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Molecular Formula : C₁₅H₁₇N₃O₂ (MW: 271.31 g/mol).
- The lack of sulfamoyl or thiazole groups reduces hydrogen-bonding capacity compared to the target compound .
Sulfamoylphenyl Derivatives
CF4 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazol-2-yl)sulfamoyl)phenyl)pentanamide)
- Molecular Formula : C₂₂H₂₂N₃NaO₆S (MW: 479.48 g/mol).
- Key Features : Shares the thiazol-2-yl sulfamoylphenyl group with the target compound but incorporates a dioxoisoindolin-pentanamide side chain. This structural divergence increases molecular weight and introduces additional hydrogen-bond acceptors (O, N) .
- Elemental Analysis : C: 55.30%, H: 4.70%, N: 8.91%, S: 7.01% .
CF5 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide)
- Molecular Formula : C₂₃H₂₂N₄O₅S₂ (MW: 498.57 g/mol).
- Key Features: Replaces the thiazole with a 5-methylisoxazole, altering electronic properties (e.g., reduced aromaticity).
- Physical Properties : Pale yellow solid, suggesting extended conjugation compared to the target compound’s likely white/yellowish appearance .
Comparative Data Table
*Estimated based on structural analogy.
Key Research Findings
- Electronic Effects : Thiazole-containing compounds (e.g., CF4, target compound) exhibit higher sulfur content (~7–13%) compared to isoxazole derivatives (CF5: 12.99% S), influencing redox activity and protein binding .
- Bioactivity Trends : Pyrazolo-oxazine cores (LFM, phenylethyl analog) demonstrate moderate logP values (~2–3), suggesting balanced solubility and permeability, while sulfamoylphenyl derivatives (CF4, CF5) show increased polarity due to sulfonamide groups .
- Synthetic Challenges : The thiazol-2-yl sulfamoylphenyl group in the target compound may complicate synthesis due to steric hindrance during sulfamoylation, as observed in CF4’s lower yield (55% purity) compared to CF5 (65%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
